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Compound of Interest

Compound Name: Hydrobromide monohydrate

Cat. No.: B8087178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Galantamine

Hydrobromide, a critical compound in pharmaceutical development. The inclusion of a

monohydrate form primarily affects the IR spectrum, notably in the O-H stretching region, and

may have subtle effects on the solid-state NMR, but the fundamental spectroscopic signature

of the galantamine molecule remains consistent. This document presents quantitative data in

structured tables, details the experimental protocols for data acquisition, and illustrates key

workflows and relationships through diagrams.

Data Presentation: Spectroscopic Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of Galantamine Hydrobromide.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Disclaimer: The following ¹H NMR data is predicted based on the known chemical structure of

galantamine. Precise chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, m =

multiplet), and coupling constants (J) require experimental determination.
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Chemical Shift (δ)
ppm

Multiplicity
Integration (No. of
H)

Provisional
Assignment

~ 6.6 - 6.8 d 1H Aromatic H

~ 6.5 - 6.7 d 1H Aromatic H

~ 6.0 - 6.2 m 2H Olefinic H

~ 4.5 - 4.7 m 1H CH-OH

~ 3.8 s 3H OCH₃

~ 3.5 - 4.2 m 3H
Aliphatic CH, CH₂

adjacent to N

~ 2.8 - 3.2 m 2H Aliphatic CH₂

~ 2.4 s 3H N-CH₃

~ 1.8 - 2.2 m 2H Aliphatic CH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Disclaimer: The following ¹³C NMR chemical shifts are predicted based on the known chemical

structure of galantamine. Experimental verification is required for precise assignments.
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Chemical Shift (δ) ppm Carbon Type Provisional Assignment

~ 145 - 150 C Aromatic C-O

~ 140 - 145 C Aromatic C-O

~ 125 - 135 C Aromatic C

~ 125 - 135 CH Olefinic CH

~ 120 - 125 CH Olefinic CH

~ 110 - 120 C Aromatic C

~ 110 - 115 CH Aromatic CH

~ 85 - 90 C Quaternary C (Spiro)

~ 60 - 65 CH CH-OH

~ 55 - 60 CH₃ OCH₃

~ 50 - 55 CH₂ Aliphatic CH₂

~ 45 - 50 CH Aliphatic CH

~ 40 - 45 CH₃ N-CH₃

~ 30 - 35 CH₂ Aliphatic CH₂

~ 20 - 25 CH₂ Aliphatic CH₂

Table 3: Infrared (IR) Spectroscopy Data
Data interpreted from publicly available spectra of Galantamine Hydrobromide. The presence

of monohydrate water is expected to contribute to the broadness of the O-H stretch.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~ 3200 - 3500 Strong, Broad
O-H Stretch (Alcohol, H₂O), N-

H Stretch (Ammonium salt)

~ 3000 - 3100 Medium
Aromatic & Olefinic C-H

Stretch

~ 2800 - 3000 Medium Aliphatic C-H Stretch

~ 1600 - 1650 Medium
C=C Aromatic & Olefinic

Stretch

~ 1450 - 1550 Medium-Strong C-H Bending

~ 1200 - 1300 Strong C-O Ether Stretch (Aryl-Alkyl)

~ 1000 - 1100 Strong C-O Alcohol Stretch

Table 4: Mass Spectrometry (MS) Data
Data corresponds to Electrospray Ionization (ESI) in positive ion mode.

m/z (Mass-to-Charge
Ratio)

Ion Type Interpretation

288.16 [M+H]⁺

Protonated molecular ion of

Galantamine free base

(C₁₇H₂₁NO₃)

213.09 [M+H - C₄H₇N]⁺

Major fragment resulting from

the cleavage of the azepine

ring.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of Galantamine Hydrobromide Monohydrate in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

Ensure the sample is fully dissolved.

Internal Standard: Add a small amount of an internal reference standard, typically

Tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data

acquisition.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-5 seconds.

Process the resulting Free Induction Decay (FID) with an exponential window function and

Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and

integrate all signals.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to

thousands) is required compared to ¹H NMR.

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of Galantamine Hydrobromide Monohydrate with approximately 100-200

mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.
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Transfer the mixture to a pellet die and press under high pressure using a hydraulic press

to form a thin, transparent pellet.

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a

background scan to account for atmospheric H₂O and CO₂.

Sample Spectrum: Place the KBr pellet containing the sample into the sample holder and

acquire the IR spectrum.

Data Acquisition:

Scan the sample typically over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The final spectrum is typically presented in terms of percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Galantamine Hydrobromide Monohydrate
(~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a

small amount of formic acid to promote protonation.[1]

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source, often coupled with a liquid chromatography system (LC-MS) for sample introduction.

[1]

Ionization: Introduce the sample solution into the ESI source operating in positive ion mode.

The solvent is evaporated, and the analyte molecules are ionized, primarily forming the

protonated molecular ion [M+H]⁺.

Mass Analysis:

Full Scan: Acquire a full scan mass spectrum to identify the molecular ion.

Tandem MS (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺ at m/z

288) and subject it to collision-induced dissociation (CID) to generate characteristic
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fragment ions.[1] The resulting product ion spectrum provides a fragmentation pattern that

serves as a structural fingerprint.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and

logical relationships in the spectroscopic analysis of Galantamine Hydrobromide
Monohydrate.
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Caption: Workflow for the spectroscopic analysis of Galantamine Hydrobromide
Monohydrate.
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Caption: Relationship between spectroscopic techniques and the structural information derived.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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